3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one is an organic compound belonging to the quinoline family, characterized by its unique structure and potential biological activities. This compound features a quinoline core with a benzylamino-methyl substituent at the 3-position and an ethoxy group at the 6-position. Quinoline derivatives are widely recognized for their diverse pharmacological properties, making them significant in medicinal chemistry and drug development.
The compound is classified as a heterocyclic aromatic organic compound. It is primarily studied for its potential applications in medicinal chemistry, particularly as an anticancer and antimicrobial agent. The molecular formula of 3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one is C19H20N2O2, with a molecular weight of 308.37 g/mol .
The synthesis of 3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one typically involves several key steps:
The reactions are typically carried out under controlled conditions to optimize yield and purity. Common solvents used in these reactions include dichloromethane and ethanol, while catalysts may include Lewis acids or bases depending on the specific step being performed.
3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one can undergo various chemical reactions:
The mechanisms behind these reactions typically involve nucleophilic attack on electrophilic centers within the quinoline structure, followed by rearrangements or eliminations that lead to product formation.
The mechanism of action for 3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one involves its interaction with various molecular targets within biological systems:
The chemical properties include stability under standard laboratory conditions but may vary based on environmental factors like pH and temperature. The compound exhibits solubility in organic solvents such as ethanol and dichloromethane but may have limited solubility in water due to its hydrophobic nature.
3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one has several scientific applications:
The 2-oxo-1,2-dihydroquinoline core represents a privileged scaffold in pharmaceutical development, characterized by its planar bicyclic aromatic system and hydrogen-bond accepting carbonyl group. This chemotype demonstrates exceptional versatility in interacting with biological targets, serving as a molecular platform for anticancer, antimicrobial, and anti-inflammatory agents. The scaffold's drug-like properties stem from its balanced lipophilicity (typically XLogP3 values of 1.5-4.0), moderate molecular weight range (250-400 g/mol), and capacity for hydrogen bonding – features essential for target engagement and cellular penetration. Quinoline derivatives exhibit therapeutic potential through multiple mechanisms, including enzyme inhibition (kinases, topoisomerases), receptor modulation, and nucleic acid interactions. The non-planar conformation induced by the 2-keto group enhances binding specificity compared to unsubstituted quinolines, reducing off-target effects while maintaining potent bioactivity across therapeutic domains .
Table 1: Fundamental Properties of 3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₀N₂O₂ |
Molecular Weight | 308.37-308.4 g/mol |
CAS Registry Number | 483290-88-6 |
IUPAC Name | 3-[(benzylamino)methyl]-6-ethoxy-1H-quinolin-2-one |
XLogP3 | 3.1 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 2 |
The strategic functionalization at the 3-position of quinolin-2-ones has emerged as a critical structure-activity relationship (SAR) determinant. Unsubstituted quinolin-2-ones exhibit limited bioactivity due to insufficient target affinity and poor pharmacokinetic properties. Introduction of aminomethyl substituents at the 3-position significantly enhances pharmacological potential through:
Spatial Occupation Optimization: The benzylaminomethyl group (-CH₂NHCH₂C₆H₅) extends perpendicularly from the quinoline plane, occupying accessory hydrophobic pockets in target proteins. This 3D arrangement creates additional Van der Waals interactions while maintaining scaffold planarity essential for π-π stacking with aromatic residues in binding sites .
Electronic Modulation: The electron-donating character of the tertiary amine nitrogen modifies electron density across the quinoline π-system, particularly at N1 and C2 positions. This redistribution enhances hydrogen-bond donation capacity at the lactam N-H (pKa ~8-10) while increasing electrophilicity at C4, facilitating interactions with nucleophilic residues like cysteine or serine.
Conformational Dynamics: Nuclear magnetic resonance studies reveal restricted rotation around the C3-CH₂ bond, creating distinct syn and anti conformers that interconvert slowly at physiological temperatures. Molecular modeling suggests the syn conformation optimally positions the benzyl group parallel to the quinoline C4-N axis, enabling simultaneous hydrophobic contact and hydrogen bonding – a pharmacophoric requirement for kinase inhibition .
The synthetic accessibility of 3-aminomethyl derivatives via Mannich reactions (formaldehyde + benzylamine + quinolin-2-one under acidic conditions) or Pfitzinger/Knoevenagel condensations further establishes their pharmaceutical utility. Modern approaches employ one-pot three-component reactions that efficiently introduce the 3-(benzylaminomethyl) group with improved yields (>65%) and reduced toxicity compared to classical methods .
The synergistic combination of 6-ethoxy and 3-(benzylaminomethyl) modifications creates a biologically active chemotype with multi-target engagement capabilities:
Electronic and Steric Optimization
Ethoxy Orientation at C6: The 6-ethoxy group (-OC₂H₅) adopts a coplanar conformation with the quinoline ring through resonance donation, reducing electron deficiency in the fused benzene ring. This electron enrichment facilitates charge-transfer interactions with electron-deficient biological targets, particularly oxidoreductases and cytochrome enzymes. The ethoxy's steric contribution (∼15% larger than methoxy) selectively blocks metabolic hydroxylation at C5/C7 positions, enhancing metabolic stability over 6-hydroxy or 6-methoxy analogs. Metabolic studies show 6-ethoxy derivatives exhibit plasma half-lives 2.3-fold longer than 6-methoxy equivalents in mammalian microsomes [5].
Benzylaminomethyl at C3: The -CH₂NHCH₂C₆H₅ moiety introduces three key bioactivity elements:
Biological Activity Enhancement
The 6-ethoxy/3-(benzylaminomethyl) combination demonstrates synergistic bioactivity:
Anticancer Mechanisms: In breast cancer cell lines (MCF-7), the compound induces G1/S cell cycle arrest by upregulating p21WAF1/CIP1 expression 3.2-fold compared to unsubstituted quinolinone. The benzyl group specifically interacts with a hydrophobic cleft in CDK4/cyclin D1 complexes (docking score -9.8 kcal/mol), while the ethoxy group stabilizes the quinoline-DNA intercalation through minor groove contacts .
Enzyme Inhibition: The combined substitutions enable dual inhibition of both proteases (IC₅₀ = 2.8 μM against cathepsin K) and kinases (IC₅₀ = 4.3 μM against PIM1). X-ray crystallography of analog-bound complexes reveals the benzyl group occupies S1/S2 hydrophobic pockets while the ethoxy oxygen forms hydrogen bonds with catalytic serine residues .
Table 2: Bioactivity Comparison of Quinolin-2-one Derivatives
Compound | Antimicrobial Activity (MIC, μg/mL) | Anticancer Activity (IC₅₀, μM) | Enzyme Inhibition (IC₅₀, μM) |
---|---|---|---|
3-(Benzylamino-methyl)-6-ethoxy | 8.5 (S. aureus) | 18.2 (MCF-7) | 3.4 (Cathepsin K) |
6-Ethoxy-1H-quinolin-2-one | 62.0 | >100 | 45.6 |
3-(Benzylamino-methyl) derivative | 24.3 | 54.7 | 12.8 |
Chloroquine (reference) | 32.7 | 16.5 | N/A |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: